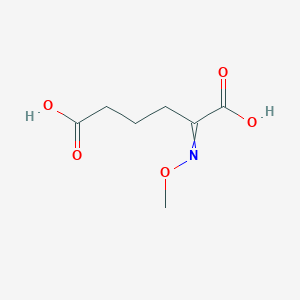

2-(Methoxyimino)hexanedioic acid

Description

2-(Methoxyimino)hexanedioic acid is a derivative of hexanedioic acid (adipic acid, C₆H₁₀O₄) featuring a methoxyimino (-CH₃O-N=) group at the second carbon position. The methoxyimino group may also influence chelation properties, making it relevant in catalysis or environmental processes akin to hexanedioic acid’s role in desulfurization .

Properties

CAS No. |

838902-27-5 |

|---|---|

Molecular Formula |

C7H11NO5 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

2-methoxyiminohexanedioic acid |

InChI |

InChI=1S/C7H11NO5/c1-13-8-5(7(11)12)3-2-4-6(9)10/h2-4H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

BCOVLECWPGTVGP-UHFFFAOYSA-N |

Canonical SMILES |

CON=C(CCCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxyimino)hexanedioic acid typically involves the reaction of hexanedioic acid with methoxyamine. The reaction is carried out under acidic conditions to facilitate the formation of the methoxyimino group. The general reaction scheme is as follows: [ \text{Hexanedioic acid} + \text{Methoxyamine} \rightarrow \text{2-(Methoxyimino)hexanedioic acid} ]

Industrial Production Methods

Industrial production of 2-(Methoxyimino)hexanedioic acid may involve more efficient catalytic processes to increase yield and purity. One such method includes the use of metal catalysts to enhance the reaction rate and selectivity. The reaction conditions are optimized to ensure high conversion rates and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxyimino)hexanedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the methoxyimino group to an amino group.

Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted hexanedioic acid derivatives.

Scientific Research Applications

2-(Methoxyimino)hexanedioic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxyimino)hexanedioic acid involves its interaction with specific molecular targets. The methoxyimino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Hydroxy-Substituted Analogs

- 2-Hydroxyhexanedioic Acid (S Form): This compound (C₆H₁₀O₅, MW 162.14) replaces the methoxyimino group with a hydroxyl group at C2. The hydroxyl group increases polarity and hydrogen-bonding capacity, making it suitable for biochemical applications, such as metabolic pathways or chiral synthesis .

Ester Derivatives

- Ethyl 2-(Methoxyimino)-3-oxobutanoate: A shorter-chain ester (C₇H₁₁NO₅, MW 189.16) with a ketone group at C3. This compound is used in organic synthesis for its dual reactivity: the methoxyimino group facilitates nucleophilic attacks, while the ester enables transesterification .

- Hexanedioic Acid Bis[2-(2-Hydroxyethoxy)ethyl] Ester : A di-ester (C₁₄H₂₆O₈, MW 322.35) with hydroxyethoxy side chains. Its bifunctional design enhances solubility in aqueous and organic phases, ideal for polymer crosslinking or surfactant formulations .

Aromatic and Heterocyclic Derivatives

- Methyl(2E)-2-(Chloromethyl)phenylacetate: A phenyl-substituted derivative (C₁₁H₁₂ClNO₃, MW 241.67) serves as a precursor to strobilurin fungicides like dimoxystrobin. The chloromethyl group enhances lipophilicity, improving cell membrane penetration .

Cyano-Substituted Analogs

- 2-Cyano-2-(Methoxyimino)acetic Acid: A cyano-substituted compound (C₄H₄N₂O₃, MW 128.09) acts as a versatile intermediate in heterocyclic synthesis. The cyano group’s electron-withdrawing effect stabilizes the imino moiety, enabling regioselective reactions .

Physicochemical and Application Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Applications | Source |

|---|---|---|---|---|---|

| 2-(Methoxyimino)hexanedioic acid* | C₇H₁₁NO₆ | 205.16 (calc.) | Methoxyimino, carboxylic acids | Hypothetical: Chelation, catalysis | N/A |

| 2-Hydroxyhexanedioic acid (S) | C₆H₁₀O₅ | 162.14 | Hydroxyl, carboxylic acids | Biochemical intermediates | |

| Ethyl 2-(methoxyimino)-3-oxobutanoate | C₇H₁₁NO₅ | 189.16 | Methoxyimino, ester, ketone | Organic synthesis | |

| 2-Cyano-2-(methoxyimino)acetic acid | C₄H₄N₂O₃ | 128.09 | Cyano, methoxyimino | Heterocyclic synthesis | |

| Methyl(2E)-2-(chloromethyl)phenylacetate | C₁₁H₁₂ClNO₃ | 241.67 | Phenyl, chloromethyl, ester | Fungicide production |

*Calculated based on adipic acid (C₆H₁₀O₄) with a methoxyimino (-CH₃O-N=) substitution.

Industrial and Environmental Relevance

- Hexanedioic Acid in Desulfurization: Hexanedioic acid enhances limestone slurry’s SO₂ removal efficiency by 10% at 0.15% concentration, suggesting that 2-(methoxyimino)hexanedioic acid might similarly improve process efficiency through metal chelation .

- Fungicide Precursors: Methoxyimino acetates are critical in agrochemicals; their hexanedioic acid analogs could offer extended carbon chains for improved bioavailability or environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.